molecular formula C24H25N7O3S B2967141 N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1014048-53-3

N-(4-(N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Cat. No. B2967141
CAS RN: 1014048-53-3
M. Wt: 491.57
InChI Key: XMPNOQVCRIHIHJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a sulfamoyl group, and a pyrazole group . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Compounds similar to the one have been synthesized and characterized for their role in coordination chemistry, particularly in forming complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, suggesting potential applications in scavenging free radicals and possibly in medical applications related to oxidative stress (Chkirate et al., 2019).

Antimicrobial Evaluation

Research on derivatives of pyrazole and acetamide has demonstrated promising antimicrobial properties. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens (Darwish et al., 2014).

Computational Pharmacology and Drug Design

Pyrazole-acetamide derivatives have been computationally analyzed for their electronic structure and potential as anti-amoebic agents. Such studies provide a foundation for drug design by understanding the molecule's interaction with biological targets, highlighting applications in developing treatments for infections caused by Entamoeba histolytica (Shukla & Yadava, 2020).

Antitumor Activity

Novel acetamide derivatives containing a biologically active pyrazole moiety have been synthesized and evaluated for their antitumor activity. This research suggests potential applications in developing new chemotherapeutic agents, with some compounds showing effectiveness against cancer cells, providing a pathway for future cancer treatment strategies (Alqasoumi et al., 2009).

properties

IUPAC Name

N-[4-[[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3S/c1-15-16(2)29-31(17(15)3)24-14-13-23(27-28-24)26-20-5-7-21(8-6-20)30-35(33,34)22-11-9-19(10-12-22)25-18(4)32/h5-14,30H,1-4H3,(H,25,32)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNOQVCRIHIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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